3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene
Description
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene (CAS: 1353962-15-8) is a substituted thiophene derivative featuring an ethoxycarbonyl group at the 5-position of the thienyl ring and a methyl group on the propene chain. Its molecular formula is C12H14O2S, with a molecular weight of 222.30 g/mol (calculated). The ethoxycarbonyl group (-COOEt) confers electron-withdrawing properties, influencing reactivity and solubility. This compound has been utilized as an intermediate in organic synthesis, particularly in heterocyclic chemistry, though it is currently listed as a discontinued product .
Properties
IUPAC Name |
ethyl 5-(2-methylprop-2-enyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-4-13-11(12)10-6-5-9(14-10)7-8(2)3/h5-6H,2,4,7H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCTUKMCEIQJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene typically involves the reaction of ethyl 2-thiophenecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thienylpropenes with different functional groups.
Substitution: It can undergo substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thienylpropenes, depending on the type of reaction and reagents used .
Scientific Research Applications
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research studies explore its potential as a bioactive compound with therapeutic properties.
Medicine: Investigations into its pharmacological effects and potential as a drug candidate are ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienyl Ring
Halogenated Derivatives
- Chlorine increases molecular polarity and may enhance electrophilic substitution reactivity compared to the parent compound .
Alkyl and Aryl Modifications
- 3-(5-Methyl-2-thienyl)-2-methyl-1-propene (CAS: 69485-38-7): Replaces the ethoxycarbonyl group with a methyl substituent. This modification reduces electron-withdrawing effects, increasing the electron density of the thienyl ring and altering reactivity in cycloaddition or alkylation reactions. Molecular weight: 152.26 g/mol .
- 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene (CAS: 951894-87-4): Replaces the thienyl ring with a methoxy-methylphenyl group. Molecular weight: 176.25 g/mol .
Functional Group Additions
- 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS: 1344813-87-1): Introduces a ketone group (C=O) adjacent to the ethoxy substituent. The ketone enhances polarity and reactivity toward nucleophilic additions. Molecular formula: C10H12O2S .
- This modification increases steric hindrance and may stabilize the compound against oxidation .
Comparative Data Table
Biological Activity
3-(5-Ethoxycarbonyl-2-thienyl)-2-methyl-1-propene is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thienyl ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thienyl compounds exhibit significant antimicrobial properties. For example, studies have shown that certain thiopyrano[2,3-d]thiazole derivatives demonstrate moderate to high antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Thienyl Derivatives
| Compound | Pathogen | Activity Level |
|---|---|---|
| Thiopyrano[2,3-d]thiazole | Staphylococcus aureus | Moderate |
| Thiopyrano[2,3-d]thiazole | Candida albicans | High |
| 3-(5-Ethoxycarbonyl-2-thienyl) | Various | To be determined |
Anticancer Activity
The anticancer potential of thienyl derivatives has been widely studied. For instance, compounds containing the thienyl moiety have shown promising results in inhibiting cancer cell lines such as leukemia and melanoma. One study reported that a related compound exhibited an EC50 value of 1.95 µM against cancer cells, indicating significant anticancer activity .
Table 2: Anticancer Activity
| Compound | Cancer Type | EC50 (µM) |
|---|---|---|
| Related Thienyl Compound | Leukemia | 1.95 |
| Related Thienyl Compound | Melanoma | Moderate |
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The thienyl ring can facilitate electron transfer and may act as a reactive electrophile, leading to the disruption of cellular processes in pathogens and cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thienyl derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with the ethoxycarbonyl group exhibited enhanced activity compared to their non-substituted counterparts .
- Anticancer Properties : In another case study focusing on leukemia cell lines, researchers observed that the introduction of the ethoxycarbonyl group significantly increased the cytotoxicity of the compound, suggesting a structure-activity relationship that could be further explored for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
